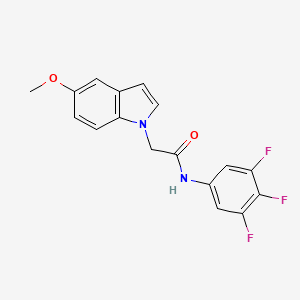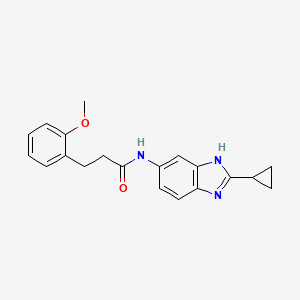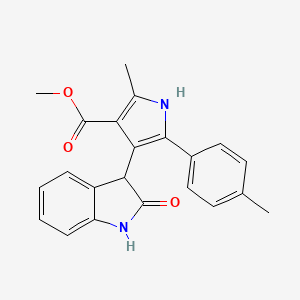
N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-4-(1H-indol-3-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-4-(1H-indol-3-YL)butanamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both carbazole and indole moieties in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-4-(1H-indol-3-YL)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Moiety: Starting with a suitable precursor, such as 6-fluoro-1H-indole, the carbazole ring can be constructed through cyclization reactions.
Attachment of the Indole Group: The indole moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker, which can be achieved through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions.
Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-4-(1H-indol-3-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the carbazole or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-4-(1H-indol-3-YL)butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the carbazole and indole moieties suggests that it may bind to proteins or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds like 9-ethylcarbazole and 3,6-dibromo-9-ethylcarbazole.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Uniqueness
N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-4-(1H-indol-3-YL)butanamide is unique due to the combination of the carbazole and indole moieties, which may confer distinct pharmacological properties compared to other compounds. Its specific structure may result in unique interactions with biological targets, leading to potential therapeutic applications.
Properties
Molecular Formula |
C24H24FN3O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C24H24FN3O/c25-16-11-12-21-19(13-16)18-7-4-9-22(24(18)28-21)27-23(29)10-3-5-15-14-26-20-8-2-1-6-17(15)20/h1-2,6,8,11-14,22,26,28H,3-5,7,9-10H2,(H,27,29) |
InChI Key |
WKDKEJXRLAOWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10983716.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-5-methoxy-3-methyl-1H-indole-2-carboxamide](/img/structure/B10983720.png)
![N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10983740.png)
![Furan-2-yl[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B10983745.png)
![5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide](/img/structure/B10983748.png)

methanone](/img/structure/B10983757.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B10983764.png)

![1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983768.png)
![methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B10983778.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10983789.png)
![3-methyl-N-[3-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10983798.png)
